molecular formula C14H19NO3 B14145079 2-[(2-Phenylacetyl)amino]hexanoic acid CAS No. 65414-80-4

2-[(2-Phenylacetyl)amino]hexanoic acid

Katalognummer: B14145079
CAS-Nummer: 65414-80-4
Molekulargewicht: 249.30 g/mol
InChI-Schlüssel: VBVGARFPXYFGCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Phenylacetyl)amino]hexanoic acid is a chemical compound with the molecular formula C14H19NO3 It is an amide derivative of hexanoic acid, featuring a phenylacetyl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Phenylacetyl)amino]hexanoic acid typically involves the reaction of hexanoic acid with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine group to form the desired amide product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Catalyst: Triethylamine or another base to neutralize the hydrochloric acid by-product

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-Phenylacetyl)amino]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenylacetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylacetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products

    Oxidation: Formation of phenylacetic acid derivatives.

    Reduction: Formation of 2-[(2-Phenylacetyl)amino]hexane.

    Substitution: Formation of various acyl-substituted hexanoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(2-Phenylacetyl)amino]hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-[(2-Phenylacetyl)amino]hexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylacetyl group can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Norleucine: An isomer of leucine with a similar structure but different functional groups.

    Phenylacetic acid: Shares the phenylacetyl group but lacks the hexanoic acid backbone.

    Aminocaproic acid: Similar backbone structure but lacks the phenylacetyl group.

Uniqueness

2-[(2-Phenylacetyl)amino]hexanoic acid is unique due to its combination of a phenylacetyl group and a hexanoic acid backbone. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Eigenschaften

CAS-Nummer

65414-80-4

Molekularformel

C14H19NO3

Molekulargewicht

249.30 g/mol

IUPAC-Name

2-[(2-phenylacetyl)amino]hexanoic acid

InChI

InChI=1S/C14H19NO3/c1-2-3-9-12(14(17)18)15-13(16)10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,16)(H,17,18)

InChI-Schlüssel

VBVGARFPXYFGCF-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C(=O)O)NC(=O)CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.